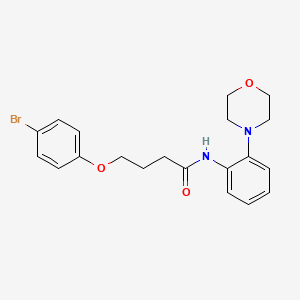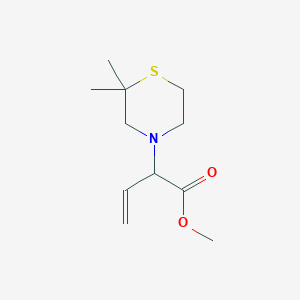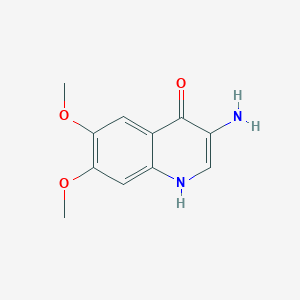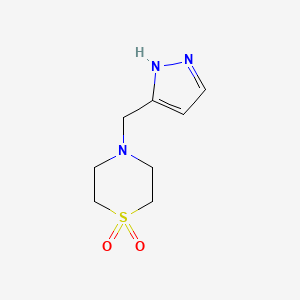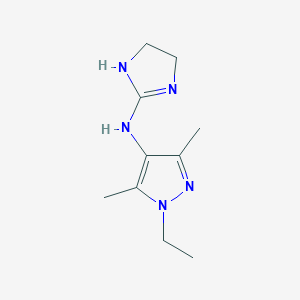
N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the condensation of 1,2-diketones with ammonium acetate and aldehydes . The pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal-organic frameworks (MOFs) or ionic liquids can be employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation can be performed using appropriate halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in chloroform for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce fully saturated analogs .
Applications De Recherche Scientifique
N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: Known for its use in antifungal medications.
Pyrazole: Used in anti-inflammatory drugs.
Benzimidazole: Commonly found in antiparasitic treatments.
Uniqueness
N-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its dual ring structure, which imparts a combination of properties from both imidazole and pyrazole. This dual functionality enhances its potential as a versatile pharmacophore in drug design .
Propriétés
Formule moléculaire |
C10H17N5 |
|---|---|
Poids moléculaire |
207.28 g/mol |
Nom IUPAC |
N-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H17N5/c1-4-15-8(3)9(7(2)14-15)13-10-11-5-6-12-10/h4-6H2,1-3H3,(H2,11,12,13) |
Clé InChI |
MXVXJHGVGXPNGD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)NC2=NCCN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


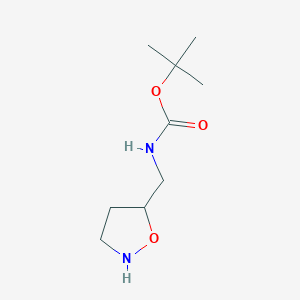

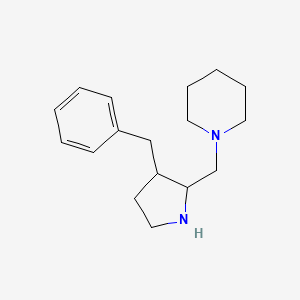
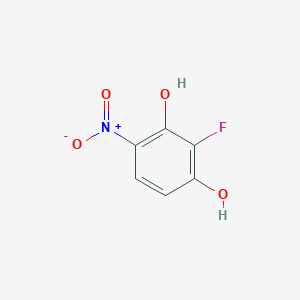
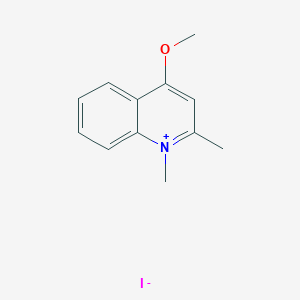
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
